molecular formula C6H5ClN4O B1531204 {6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol CAS No. 1175301-94-6

{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol

Cat. No.: B1531204
CAS No.: 1175301-94-6
M. Wt: 184.58 g/mol
InChI Key: RDZXJFHVKJANKN-UHFFFAOYSA-N
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Description

{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol is a chemical compound with the molecular formula C6H5ClN4O It is a derivative of triazolo[4,3-b]pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol typically involves the following steps:

  • Formation of the Triazolo[4,3-b]pyridazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and chloroacetyl chloride.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: {6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the chlorine atom to form a corresponding amine.

  • Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of the corresponding ketone or carboxylic acid.

  • Reduction: Formation of the corresponding amine.

  • Substitution: Formation of various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol is unique due to its specific structural features and reactivity. Similar compounds include:

  • 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the hydroxyl group.

  • [1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanol: Lacks the chlorine atom at the 6-position.

  • 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-ol: Has a hydroxyl group at the 3-position but lacks the methanol group.

Properties

IUPAC Name

(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c7-4-1-2-5-8-9-6(3-12)11(5)10-4/h1-2,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZXJFHVKJANKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175301-94-6
Record name {6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-6-hydrazinopyridazine (1.44 g, 9.96 mmol), glycolic acid (0.76 g, 10 mmol) and p-TsOH.H2O (2.37 g, 12.4 mmol) in toluene was refluxed overnight. Some oil formed at the bottom of the flask. LC-MS of this oil showed the desired product was formed. Toluene was decanted off, and the oil residue was suspended in water (10 mL), then basified with 3N aq. NaOH to pH=10, the resulting off-white solid was collected, and dried to give the title compound. LC-MS (ES+): 185/187 (3/1) [MH+]. 1H NMR (CDCl3): δ=2.96 (br s, 1H, —OH), 5.25 (s, 2H), 7.17 (d, J=9.6 Hz, 1H), 8.11 (d, J=9.6 Hz, 1H).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol

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